

Introduction: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

CAS No.: 50609-01-3

Cat. No.: B3023545

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4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, registered under CAS number 50609-01-3, is a bifunctional organic molecule that has emerged as a highly valuable scaffold in the synthesis of complex bioactive compounds.[1][2] Its structure uniquely combines a primary aromatic amine—a versatile handle for amide bond formation, diazotization, and other transformations—with a pyrrolidine-containing ether side chain. The pyrrolidine motif is a well-established pharmacophore in numerous FDA-approved drugs, prized for its ability to increase solubility, improve pharmacokinetic profiles, and engage in critical binding interactions with biological targets.[3] Consequently, this aniline derivative serves as a key intermediate in the development of kinase inhibitors for oncology and as a precursor for novel antidepressant and antipsychotic agents.[1]

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties is foundational for its application in synthesis and formulation. The key characteristics of **4-(2-(Pyrrolidin-1-yl)ethoxy)aniline** are summarized below.

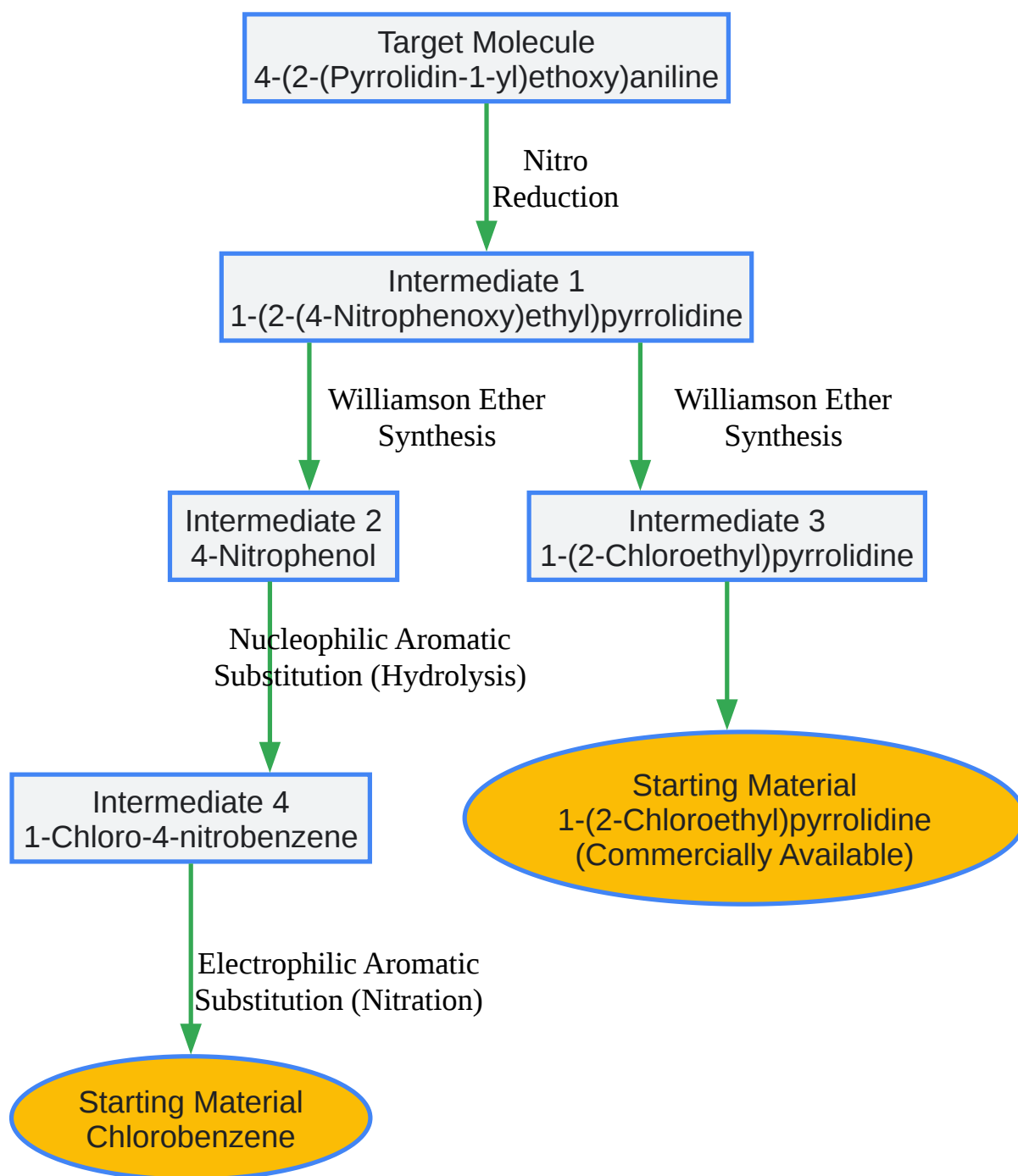
Property	Value	Source(s)
CAS Number	50609-01-3	[1][2][4][5]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	[1][5][6][7]
Molecular Weight	206.29 g/mol	[1][6][7][8]
Appearance	White to off-white crystalline powder	[1]
Melting Point	98-102°C	[1]
Boiling Point	362.2 ± 22.0°C (Predicted)	[5]
Density	~1.1 g/cm ³ (Predicted)	[5]
Solubility	Soluble in DMSO, methanol, dichloromethane; slightly soluble in water.	[1]
Purity (Typical)	≥95-98.5% (HPLC)	[1][4]
Storage	2-8°C, under inert atmosphere, protected from light.	[2][7]

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level substance.

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Precautionary Statements:** P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Retrosynthetic Analysis & Recommended Synthesis Pathway

The molecular architecture of **4-(2-(Pyrrolidin-1-yl)ethoxy)aniline** lends itself to a logical and efficient three-step synthetic sequence. Our retrosynthetic approach deconstructs the molecule into readily available starting materials.



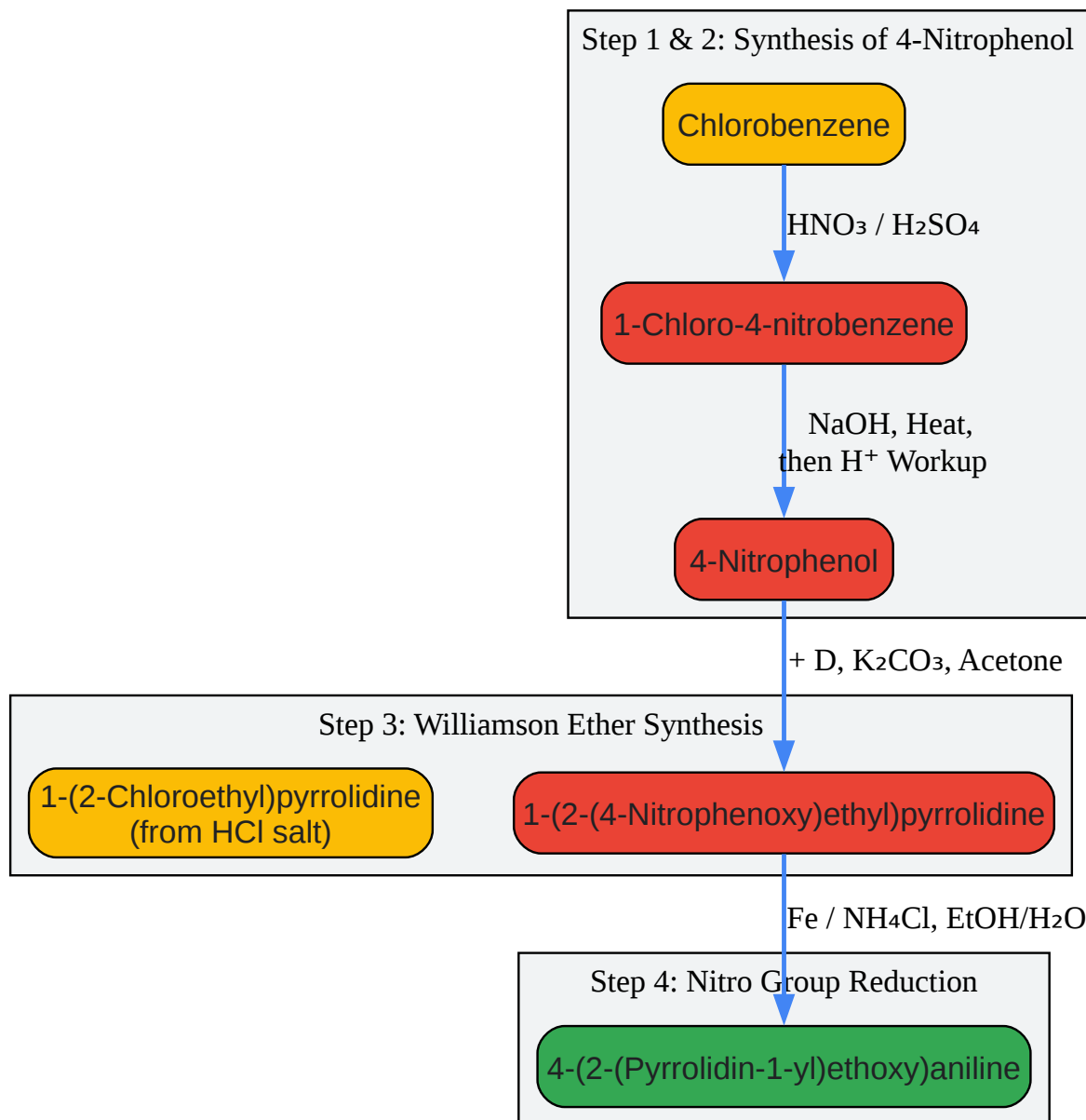
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Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a forward synthesis involving:

- Nitration of chlorobenzene to yield 1-chloro-4-nitrobenzene.
- Hydrolysis to produce the key 4-nitrophenol intermediate.
- Williamson Ether Synthesis between 4-nitrophenol and 1-(2-chloroethyl)pyrrolidine.
- Reduction of the nitro group to afford the final aniline product.

The overall workflow is visualized below.



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Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 4-Nitrophenol from Chlorobenzene

- Rationale: This two-step process begins with the electrophilic aromatic substitution (nitration) of chlorobenzene.[9][10] The chloro group is an ortho-, para-director, and the para-isomer is favored sterically and can be separated from the ortho-isomer.[9] The subsequent step is a nucleophilic aromatic substitution (hydrolysis) where the electron-withdrawing nitro group activates the ring, allowing displacement of the chloride by hydroxide under heat to form the sodium salt of 4-nitrophenol, which is then acidified.[9][11]
- Protocol:
 - Nitration: To a cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add chlorobenzene while maintaining the temperature below 10°C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
 - Pour the reaction mixture onto crushed ice. The solid 1-chloro-4-nitrobenzene will precipitate.
 - Filter the product, wash with cold water until neutral, and recrystallize from ethanol to separate from the ortho-isomer.
 - Hydrolysis: Heat the purified 1-chloro-4-nitrobenzene with an aqueous solution of sodium hydroxide (e.g., 8-10%) in an autoclave at ~160-170°C for 8 hours.[11]
 - Cool the reaction mixture and carefully acidify with hydrochloric acid until the pH is acidic, precipitating the 4-nitrophenol product.
 - Filter, wash with cold water, and dry the resulting yellow solid.

Step 3: Williamson Ether Synthesis

- Rationale: This is a classic S_N2 reaction.[12] A weak base like potassium carbonate is sufficient to deprotonate the acidic phenol (pKa ~7.2), forming the potent phenoxide nucleophile. This nucleophile then attacks the primary alkyl chloride, 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group.[13] Using a primary halide is critical to ensure substitution dominates over the competing E2 elimination pathway.[12] Acetone is a suitable polar aprotic solvent for this reaction.

- Protocol:
 - Combine 4-nitrophenol, anhydrous potassium carbonate (2-3 equivalents), and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) in a round-bottom flask with acetone.
 - Reflux the mixture with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
 - After completion, cool the mixture and filter off the inorganic salts.
 - Evaporate the acetone under reduced pressure.
 - Dissolve the residue in dichloromethane and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, which can be purified by column chromatography if necessary.

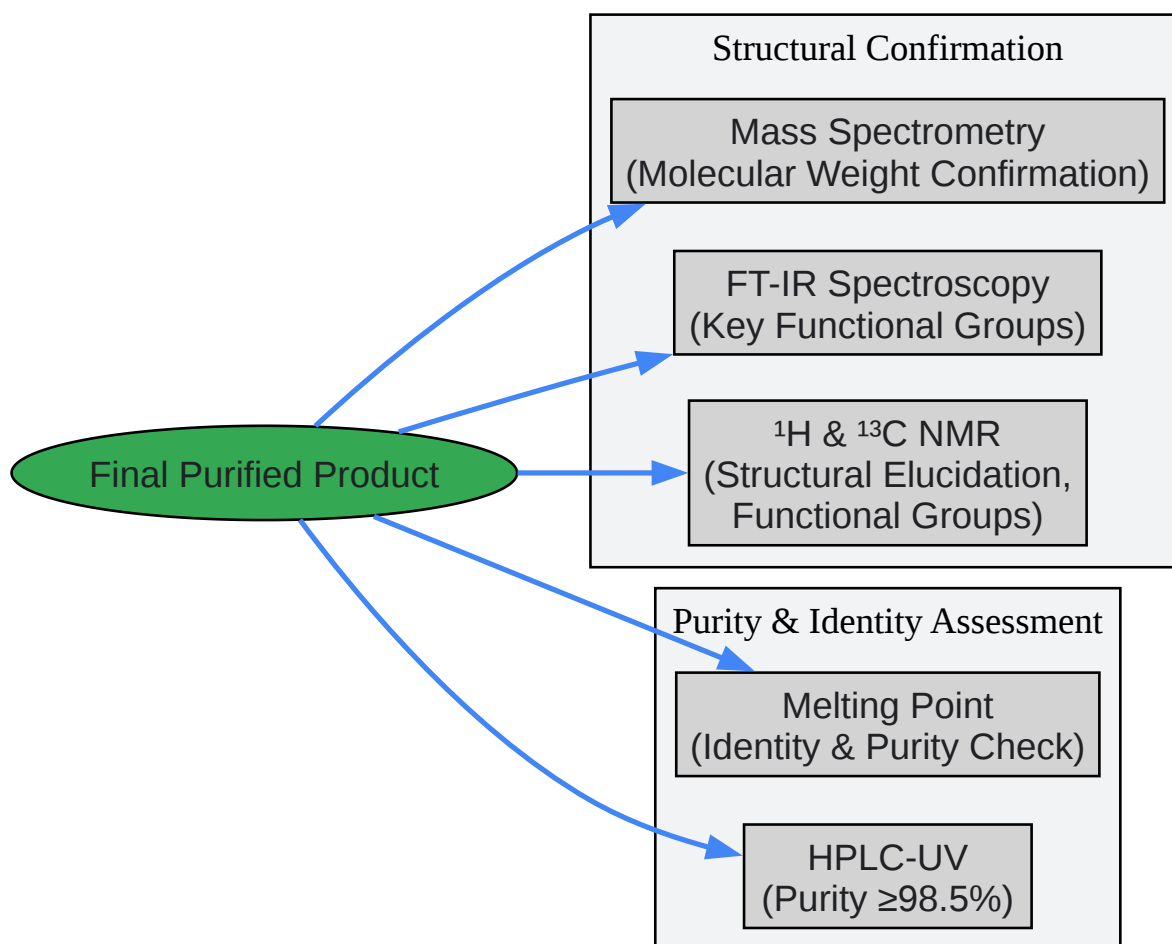
Step 4: Reduction of the Nitro Group

- Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.^[14] While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective, a more accessible and cost-effective laboratory method is the use of a reducing metal in a protic solvent system, such as iron powder with ammonium chloride in an ethanol/water mixture.^{[15][16]} This method offers excellent chemoselectivity, tolerating many other functional groups.^{[16][17]} The reaction proceeds through nitroso and hydroxylamine intermediates.^[14]
- Protocol:
 - In a round-bottom flask, create a slurry of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a 4:1 mixture of ethanol and water.
 - Heat the slurry to reflux.

- Add a solution of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine in ethanol to the refluxing slurry dropwise over 1-2 hours.
- Maintain reflux for an additional 2-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.
- Cool the reaction, and filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.
- Combine the filtrates and evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer, filter, and concentrate to yield the crude **4-(2-(Pyrrolidin-1-yl)ethoxy)aniline**.
- Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization & Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A multi-technique approach is required for comprehensive characterization.



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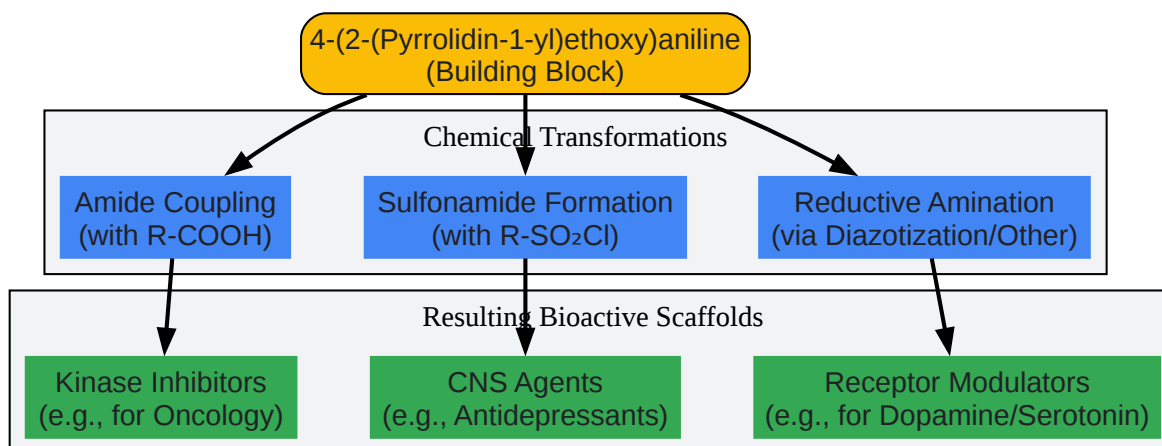
Caption: Analytical workflow for product validation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the $\sim 6.5\text{-}7.0$ ppm region), the ethoxy methylene protons (two triplets), the pyrrolidine methylene protons, and the broad singlet for the aniline $-\text{NH}_2$ protons.[18]
 - ^{13}C NMR: The carbon spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.
- Infrared (IR) Spectroscopy:

- The IR spectrum should display characteristic stretches confirming the key functional groups. Key expected peaks include N-H stretches for the primary amine ($\sim 3300\text{-}3400\text{ cm}^{-1}$), aromatic C-H stretches ($\sim 3000\text{-}3100\text{ cm}^{-1}$), aliphatic C-H stretches ($\sim 2800\text{-}3000\text{ cm}^{-1}$), and a strong C-O ether stretch ($\sim 1240\text{ cm}^{-1}$). The absence of the strong, symmetric nitro group stretches (~ 1520 and 1340 cm^{-1}) from the precursor is a crucial indicator of a complete reaction.[13]
- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To determine the purity of the final compound. A purity level of $\geq 98.5\%$ is a common quality standard for pharmaceutical intermediates.[1]
 - Representative Method: Based on methods for similar anilines, a reverse-phase HPLC method can be developed.[19]
 - Column: C18 (e.g., Primesep 100, 4.6x150 mm).
 - Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm or 280 nm.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry should show a prominent $[M+H]^+$ ion corresponding to the calculated molecular weight (207.29 m/z), confirming the molecular identity.

Applications in Drug Discovery

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its value lies in its ability to be readily incorporated into larger, more complex molecules. The primary amine serves as a reactive handle, while the pyrrolidino-ethoxy tail imparts desirable physicochemical properties.



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Caption: Role as a versatile building block in drug discovery.

- **Kinase Inhibitors:** Many ATP-competitive kinase inhibitors feature a core heterocyclic structure linked to a substituted aniline. The amine of this building block can be acylated or used to form a urea linkage to create the hinge-binding motif essential for kinase inhibition. The side chain can then occupy solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.
- **CNS Agents:** The pyrrolidine moiety is prevalent in compounds targeting the central nervous system. It is a key feature in inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[20] Using this aniline as a starting point allows for the synthesis of novel ligands for these transporters, which are validated targets for treating depression and other neurological disorders.

Conclusion

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry. Its synthesis, while multi-step, is based on reliable and well-understood organic transformations. The combination of a reactive aniline and a property-modulating side chain makes it an indispensable tool for medicinal chemists. The robust protocols for its synthesis and the rigorous analytical methods for its characterization

detailed in this guide provide a solid foundation for its application in the laboratory and in process scale-up for the development of next-generation therapeutics.

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